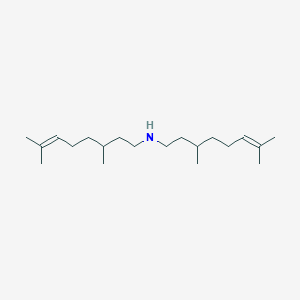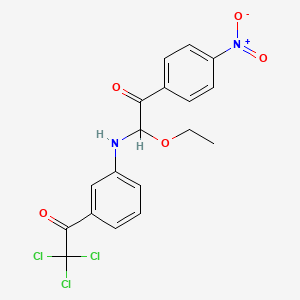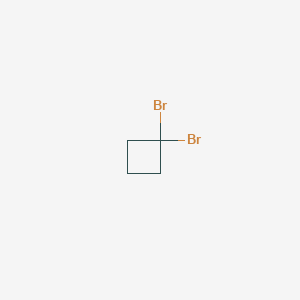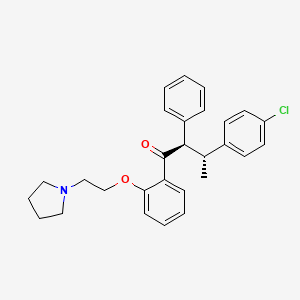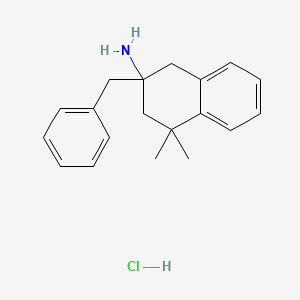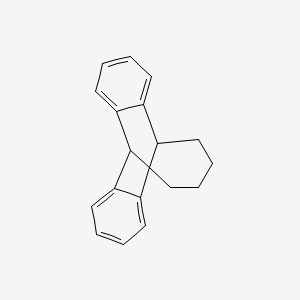
9,10-Dihydro-9,10-butanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-butanoanthracene is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a butano bridge connecting the 9th and 10th positions of the anthracene ring system. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-butanoanthracene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process where a conjugated diene reacts with a dienophile to form a cyclohexene ring. In this case, anthracene acts as the diene, and a suitable dienophile is used to introduce the butano bridge.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions. The reaction mixture is typically heated to facilitate the cycloaddition, followed by purification steps such as recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydro-9,10-butanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring.
Scientific Research Applications
9,10-Dihydro-9,10-butanoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research into its biological activity includes studies on its potential as an anticancer agent due to its structural similarity to other biologically active anthracene derivatives.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its interactions with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which 9,10-Dihydro-9,10-butanoanthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for studies on oxidative stress and related cellular pathways.
Comparison with Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but with an ethano bridge instead of a butano bridge.
Anthracene: The parent compound without any bridging groups.
9,10-Dihydroanthracene: A reduced form of anthracene without any additional bridging groups.
Uniqueness: 9,10-Dihydro-9,10-butanoanthracene is unique due to the presence of the butano bridge, which imparts distinct chemical and physical properties
Properties
CAS No. |
25083-43-6 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
tetracyclo[6.6.4.02,7.09,14]octadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)17-11-5-6-12-18(14)16-10-4-3-9-15(16)17/h1-4,7-10,17-18H,5-6,11-12H2 |
InChI Key |
XTYXIYWZHQVQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


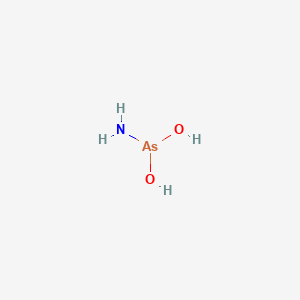
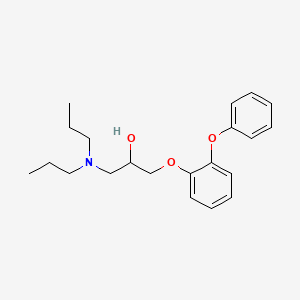
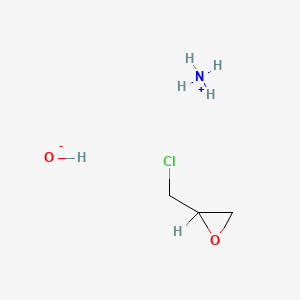
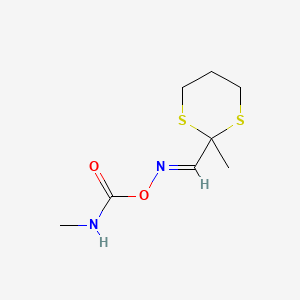
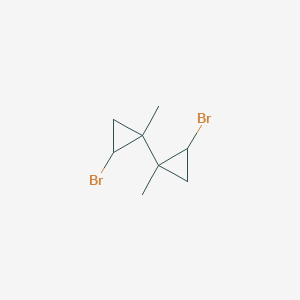
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
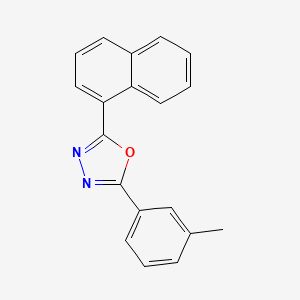
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
